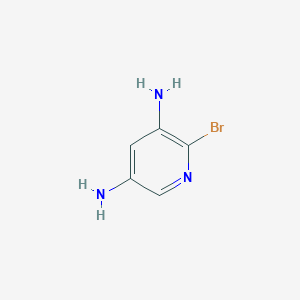

3,5-Diamino-2-bromopyridine

Description

Significance and Research Context within Heterocyclic Chemistry

Halogenated diaminopyridines represent a fundamental class of compounds in synthetic chemistry due to their versatility and biological relevance. The strategic placement of a bromine atom and two amino groups on the pyridine (B92270) ring in 2,3-Diamino-5-bromopyridine (B182523) significantly influences its electronic properties and reactivity. This specific arrangement creates an ideal template for cyclization reactions, leading to the formation of fused heterocyclic systems such as imidazoles and pyrazines.

The interplay between the electron-donating amino groups and the electron-withdrawing bromine atom creates a unique reactivity profile. This makes the compound a valuable tool for synthetic organic chemists in constructing complex molecular architectures. Pyridine derivatives are central structural motifs in many biologically active compounds, natural products, and functional materials. mdpi.com The utility of 2,3-Diamino-5-bromopyridine is highlighted by its application in synthesizing scaffolds for medicinal chemistry, particularly for developing new therapeutic agents. chemimpex.com

Scope of Academic Investigation

The academic investigation of 2,3-Diamino-5-bromopyridine is broad, spanning organic synthesis, medicinal chemistry, and materials science. Researchers utilize this compound as a foundational element for creating novel molecules with potential therapeutic applications, including antibacterial and antifungal agents. researchgate.net

Its primary role is as a precursor in the synthesis of fused heterocyclic compounds. For instance, it is used to prepare 6-bromoimidazo[4,5-b]pyridine derivatives, which are significant scaffolds in drug discovery. sigmaaldrich.com The compound's reactivity has been explored in various chemical transformations, including condensation reactions and the formation of charge transfer complexes. arkat-usa.orgresearchgate.net A study detailed the synthesis of a charge transfer complex involving 2,3-Diamino-5-bromopyridine and 2,4-Dinitrophenol (B41442), which was analyzed for its potential DNA binding ability. researchgate.net

Beyond medicinal applications, halogenated heterocycles like 2,3-Diamino-5-bromopyridine are gaining traction in materials science for developing organic electronic materials.

Table 1: Physicochemical Properties of 2,3-Diamino-5-bromopyridine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₆BrN₃ | guidechem.comsigmaaldrich.comchemscene.com |

| Molecular Weight | 188.03 g/mol | guidechem.comsigmaaldrich.comchemscene.com |

| Appearance | Light yellow to purple or light brown powder/needles | lookchem.comguidechem.com |

| Melting Point | 155 °C (decomposes) | lookchem.comguidechem.comsigmaaldrich.com |

| Boiling Point | 320.9 °C (at 760 mmHg) | lookchem.com |

| Solubility | Soluble in methanol (B129727) and hot water | lookchem.com |

| CAS Number | 38875-53-5 | guidechem.comsigmaaldrich.comchemscene.com |

Table 2: Examples of Heterocyclic Compounds Synthesized from 2,3-Diamino-5-bromopyridine

| Synthesized Compound | Application Area | Reference |

|---|---|---|

| 6-bromoimidazo[b]pyridine | Medicinal Chemistry | sigmaaldrich.com |

| 11-bromopyrido[2′,3′:5,6]pyrazino[2,3-f] lookchem.comCurrent time information in Bangalore, IN.phenanthroline | Medicinal Chemistry | sigmaaldrich.com |

| 6-bromo-3-(tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine | Medicinal Chemistry | lookchem.comsigmaaldrich.com |

Historical Overview of Research on Diaminobromopyridine Scaffolds

The study of diaminopyridine scaffolds is rooted in the broader history of pyridine chemistry. Early research focused on the synthesis and characterization of basic pyridine derivatives. The preparation of 2,3-diaminopyridine (B105623) itself has been documented through various methods, including the reduction of 2-amino-3-nitropyridine. orgsyn.org

The introduction of a bromine atom to the diaminopyridine structure, creating compounds like 2,3-Diamino-5-bromopyridine, marked a significant advancement. A multi-step synthesis route starting from 2-aminopyridine (B139424) was reported as early as 1957 by Fox and Threlfall. arkat-usa.org This process involves sequential bromination to form 2-amino-5-bromopyridine, followed by nitration to yield 2-amino-5-bromo-3-nitropyridine (B172296), and finally, reduction of the nitro group to afford the desired 2,3-diamino-5-bromopyridine. arkat-usa.orgorgsyn.org

Over the years, synthetic methodologies have been refined to improve yields and simplify procedures. For example, various reducing agents like iron in acidified ethanol, stannous chloride, or catalytic hydrogenation with Raney Nickel have been employed for the final reduction step. guidechem.comorgsyn.org These foundational synthetic strategies have enabled the broader exploration of diaminobromopyridine scaffolds in various fields, establishing them as indispensable tools for creating complex, functional molecules.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,3-Diamino-5-bromopyridine |

| 3,5-Diamino-2-bromopyridine |

| 2,3-Diamino-5-bromopyridine dihydrochloride |

| 2,5-Diamino-3-bromopyridine |

| 6-bromoimidazo[4,5-b]pyridine |

| 2,4-Dinitrophenol |

| 6-bromoimidazo[b]pyridine |

| 11-bromopyrido[2′,3′:5,6]pyrazino[2,3-f] lookchem.comCurrent time information in Bangalore, IN.phenanthroline |

| 6-bromo-3-(tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine |

| 2-amino-5-bromo-3-(benzylimino)pyridines |

| 2-aminopyridine |

| 2-amino-3-nitropyridine |

| 2-amino-5-bromopyridine |

| 2-amino-5-bromo-3-nitropyridine |

| Raney Nickel |

Established Synthetic Pathways

Traditional methods for the synthesis of 2,3-diamino-5-bromopyridine rely on sequential reactions that are well-documented in chemical literature. These pathways, while effective, often involve multiple steps and the use of harsh reagents.

A common and established route to 2,3-diamino-5-bromopyridine begins with the nitration of 2-aminopyridine to yield 2-amino-3-nitropyridine. This intermediate is then subjected to bromination to introduce a bromine atom at the 5-position of the pyridine ring, resulting in the formation of 2-amino-5-bromo-3-nitropyridine. The final step in this sequence is the reduction of the nitro group to an amino group, affording the desired 2,3-diamino-5-bromopyridine. This multi-step process allows for the regioselective introduction of the functional groups.

The reduction of 2-amino-5-bromo-3-nitropyridine is a critical step in the most prevalent synthetic pathway for 2,3-diamino-5-bromopyridine. This transformation is typically achieved using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. Other reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron powder in acetic acid have also been effectively employed. The choice of reducing agent can be influenced by factors such as scale, cost, and the presence of other functional groups in the molecule.

| Precursor | Reducing Agent | Solvent | Product |

| 2-Amino-5-bromo-3-nitropyridine | H2, Pd/C | Ethanol | 2,3-Diamino-5-bromopyridine |

| 2-Amino-5-bromo-3-nitropyridine | SnCl2·2H2O | Ethanol | 2,3-Diamino-5-bromopyridine |

| 2-Amino-5-bromo-3-nitropyridine | Fe, NH4Cl | Ethanol/Water | 2,3-Diamino-5-bromopyridine |

This table presents common reduction methods for the synthesis of 2,3-Diamino-5-bromopyridine.

The introduction of a bromine atom onto the pyridine ring is a key step in the synthesis of 2,3-diamino-5-bromopyridine. Starting from 2-amino-3-nitropyridine, bromination can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose, often in a chlorinated solvent like chloroform (B151607) or dichloromethane. Another effective method involves the use of bromine in acetic acid. The electron-donating amino group and the electron-withdrawing nitro group direct the incoming bromine to the 5-position of the pyridine ring. It is also possible to directly brominate 2,3-diaminopyridine, though this can sometimes lead to a mixture of products and may require more careful control of reaction conditions to achieve the desired regioselectivity.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on the development of more efficient and environmentally friendly methods for chemical synthesis. This has led to the exploration of modern techniques for the preparation of 2,3-diamino-5-bromopyridine.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of 2,3-diamino-5-bromopyridine synthesis, microwave irradiation can significantly reduce reaction times for steps such as the reduction of the nitro group. For example, the reduction of 2-amino-5-bromo-3-nitropyridine using a reducing agent like sodium dithionite (B78146) can be completed in a matter of minutes under microwave heating, compared to several hours using conventional heating methods. This not only improves efficiency but can also lead to higher yields and cleaner reaction profiles.

| Reaction Step | Conventional Method Time | Microwave-Assisted Time |

| Nitration of 2-aminopyridine | 2-4 hours | 10-20 minutes |

| Bromination of 2-amino-3-nitropyridine | 3-6 hours | 15-30 minutes |

| Reduction of 2-amino-5-bromo-3-nitropyridine | 4-8 hours | 20-40 minutes |

This table provides a comparison of reaction times for the synthesis of 2,3-Diamino-5-bromopyridine using conventional versus microwave-assisted methods.

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to minimize the environmental impact of chemical processes. For the synthesis of 2,3-diamino-5-bromopyridine, this includes the use of less hazardous solvents, such as water or ethanol, in place of chlorinated hydrocarbons. There is also a focus on developing catalytic methods that reduce the amount of waste generated. For instance, the use of heterogeneous catalysts for hydrogenation can simplify product purification and allow for the recycling of the catalyst. Furthermore, atom economy is a key consideration, with synthetic routes being designed to maximize the incorporation of all materials used in the process into the final product.

Structure

3D Structure

Properties

IUPAC Name |

2-bromopyridine-3,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-5-4(8)1-3(7)2-9-5/h1-2H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLMMOGUWARCPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Diamino 5 Bromopyridine

Catalytic Strategies for Preparation

Catalytic methods offer significant advantages in the synthesis of complex molecules like 2,3-diamino-5-bromopyridine (B182523), often providing higher yields, milder reaction conditions, and improved purity compared to stoichiometric reactions. These strategies primarily involve the reduction of a nitro-substituted precursor or the formation of carbon-nitrogen bonds through cross-coupling reactions.

A prominent catalytic route to 2,3-diamino-5-bromopyridine involves the reduction of 2-amino-5-bromo-3-nitropyridine (B172296). This method is advantageous because the starting material is readily accessible. guidechem.com The reduction of the nitro group to an amine is efficiently achieved through catalytic hydrogenation.

One optimized process utilizes Raney Nickel (Raney-Ni) as the catalyst. guidechem.com In this procedure, 2-amino-5-bromo-3-nitropyridine is dissolved in a solvent mixture, and the hydrogenation is carried out under pressure. guidechem.com This method has been shown to produce the target compound with high purity and in excellent yield. guidechem.com The reaction proceeds by dissolving the nitro precursor in a hot mixture of phosphoric acid and ethanol, followed by the addition of hydrochloric acid and 10% Raney-Ni. guidechem.com The mixture is then subjected to hydrogen gas at a controlled temperature and pressure. guidechem.com Completion of the reaction is indicated by the cessation of pressure drop. guidechem.com This catalytic system is effective, leading to a product yield of approximately 89%. guidechem.com

Another catalytic approach involves using a palladium catalyst for the dehalogenation and reduction of 2-amino-3-nitro-5-halopyridines. google.com For instance, 2,3-diamino-5-bromopyridine can be catalytically hydrogenated using a 5% palladized strontium carbonate catalyst to yield 2,3-diaminopyridine (B105623). orgsyn.org While this example illustrates the removal of the bromine atom, palladium catalysts are well-established for nitro group reductions under hydrogen gas, representing a viable alternative to Raney-Ni. google.com

Table 1: Catalytic Hydrogenation for the Synthesis of 2,3-Diamino-5-bromopyridine

| Starting Material | Catalyst | Reagents/Solvents | Conditions | Yield | Reference |

| 2-Amino-5-bromo-3-nitropyridine | 10% Raney-Ni | Phosphoric acid, Ethanol, Hydrochloric acid | 1 MPa H₂, ~50 °C | 89% | guidechem.com |

| 2-Amino-5-bromo-3-nitropyridine | Iron, Hydrochloric acid | Ethanol, Water | Steam bath, 1 hour | 78% | researchgate.net |

Copper-catalyzed amination, a type of Ullmann condensation, represents a powerful strategy for forming C-N bonds and is widely applied in the synthesis of aminopyridine derivatives. researchgate.netrsc.org While specific examples detailing the direct synthesis of 2,3-diamino-5-bromopyridine via sequential copper-catalyzed amination are not prevalent, the general methodology is highly relevant for pyridine (B92270) systems. This strategy is particularly useful for introducing amino groups onto an aromatic ring bearing a halogen substituent.

A typical copper-catalyzed amination protocol involves reacting a bromopyridine derivative with an ammonia (B1221849) source in the presence of a copper(I) catalyst. rsc.org A common catalyst system is copper(I) oxide (Cu₂O) used in conjunction with a ligand, such as N,N'-dimethylethylenediamine (DMEDA), and a base like potassium carbonate (K₂CO₃). rsc.org Ethylene glycol often serves as the solvent, and the reaction is typically conducted at moderate temperatures (e.g., 60-80 °C). rsc.orgmdpi.com

This method is effective for a wide range of bromopyridine substrates, including those with both electron-donating and electron-withdrawing groups, as well as sterically hindered derivatives. researchgate.net For the potential synthesis of a diaminopyridine, a dihalopyridine precursor could theoretically be aminated sequentially, or a bromo-aminopyridine could undergo a further amination step. However, controlling the regioselectivity and avoiding undesired side reactions, such as diamination when monoamination is intended, can be a challenge. researchgate.net The development of selective protocols, for example by using bulky amine surrogates or exploiting differential reactivity of halogens (e.g., in 2-bromo-5-iodopyridine), is an active area of research. rsc.org

Table 2: General Conditions for Copper-Catalyzed Amination of Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

| Cu₂O | DMEDA | K₂CO₃ | Ethylene glycol | 60 °C | rsc.org |

| CuI | L-proline | Inorganic Base | DMSO | 80-100 °C | mdpi.com |

| CuI | Ethylene glycol | K₃PO₄ | N/A (ligand is solvent) | Sealed tube | rsc.org |

Reactivity and Advanced Chemical Transformations of 2,3 Diamino 5 Bromopyridine

Fundamental Reaction Pathways

2,3-Diamino-5-bromopyridine (B182523) is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of more complex molecules, particularly in the realms of pharmaceutical and materials science. chemimpex.comlookchem.com Its reactivity is dictated by the interplay of the electron-donating amino groups and the electron-withdrawing bromine atom on the pyridine (B92270) ring. This unique electronic arrangement allows for a variety of chemical transformations. chemimpex.com

Nucleophilic Substitution Reactivity on the Pyridine Ring

The bromine atom at the 5-position of the pyridine ring is susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, expanding the synthetic utility of the molecule. smolecule.com The presence of the amino groups can influence the rate and regioselectivity of these substitution reactions.

Electrophilic Substitution Reactivity

The pyridine ring in 2,3-diamino-5-bromopyridine is generally deactivated towards electrophilic substitution due to the electronegativity of the nitrogen atom, which reduces the electron density of the ring. uoanbar.edu.iq However, the two electron-donating amino groups can partially counteract this effect, facilitating electrophilic attack under specific conditions. Electrophilic substitution, when it occurs, is directed by the existing substituents. libretexts.org For instance, nitration of 2-amino-5-bromopyridine, a related precursor, occurs at the 3-position. orgsyn.org

Metal Coordination and Ligand Properties

The nitrogen atoms of the pyridine ring and the amino groups in 2,3-diamino-5-bromopyridine possess lone pairs of electrons, making the molecule an effective ligand for coordination with metal ions. osf.io It can act as a monodentate or bidentate ligand, coordinating to metal centers through one or both of the amino groups or the ring nitrogen. osf.ioresearchgate.net This property has been utilized in the synthesis of various metal complexes. For example, it has been used to prepare mixed-ligand copper(II) complexes. researchgate.netscispace.com The coordination of the nitrogen atom to a metal ion like zinc(II) has been confirmed by spectroscopic methods. osf.io

Supramolecular Interactions and Complexation

The structure of 2,3-diamino-5-bromopyridine, with its multiple hydrogen bond donors (amino groups) and acceptors (pyridine nitrogen), makes it an excellent candidate for forming supramolecular assemblies through non-covalent interactions.

Formation of Charge Transfer Complexes

2,3-Diamino-5-bromopyridine can act as an electron donor in the formation of charge-transfer (CT) complexes with suitable electron acceptor molecules. researchgate.netresearchgate.net These complexes are formed through the transfer of electron density from the electron-rich donor to the electron-deficient acceptor, resulting in characteristic spectroscopic changes. researchgate.net

Investigations with Electron Acceptor Molecules (e.g., 2,4-Dinitrophenol (B41442), Chloranilic Acid)

The formation of charge-transfer complexes between 2,3-diamino-5-bromopyridine (as the donor) and electron acceptors like 2,4-dinitrophenol and chloranilic acid has been studied. researchgate.netresearchgate.netresearchgate.net

With 2,4-dinitrophenol , a new charge-transfer complex has been synthesized and characterized. researchgate.netbohrium.com Spectroscopic analyses, including FT-IR and 1H NMR, have confirmed the presence of both charge and proton transfer within this complex. researchgate.net

A charge-transfer hydrogen-bonded complex has also been prepared and studied with chloranilic acid in an acetonitrile (B52724) medium. researchgate.netresearchgate.net The stoichiometry of this complex was determined to be 1:1. researchgate.netresearchgate.net Spectroscopic and physical parameters, such as the association constant (KCT) and molar absorptivity (εCT), have been calculated using the Benesi-Hildebrand equation. researchgate.netresearchgate.net The solid complex was also synthesized and characterized, confirming the presence of both proton and electron transfer. researchgate.net

Below is a table summarizing the key findings from the investigation of charge-transfer complexes of 2,3-Diamino-5-bromopyridine with 2,4-Dinitrophenol and Chloranilic Acid.

| Electron Acceptor | Stoichiometry (Donor:Acceptor) | Key Findings |

| 2,4-Dinitrophenol | 1:1 researchgate.net | Formation of a new charge-transfer complex confirmed by various spectroscopic techniques. Evidence of both charge and proton transfer within the complex. researchgate.netbohrium.com |

| Chloranilic Acid | 1:1 researchgate.netresearchgate.net | Formation of a charge-transfer hydrogen-bonded complex. Spectroscopic parameters (KCT, εCT) determined. Solid-state complex shows both proton and electron transfer. researchgate.netresearchgate.net |

Derivatization Strategies and Heterocyclic Annulation

Synthesis of Imidazo[4,5-b]pyridine Derivatives

2,3-Diamino-5-bromopyridine is a key synthon for the synthesis of imidazo[4,5-b]pyridine derivatives, a class of compounds with significant pharmacological potential. mdpi.comnih.gov The condensation reaction of 5-bromo-2,3-diaminopyridine with various aldehydes is a common and effective method to construct the fused imidazole (B134444) ring. mdpi.comeurjchem.comresearchgate.net

For instance, the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde (B42025) in refluxing ethanol, using iodine as a catalyst, yields 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. mdpi.com This reaction proceeds via an air-oxidative cyclocondensation. nih.gov Microwave-assisted synthesis has also been employed to produce these derivatives, often resulting in reduced reaction times and higher yields compared to conventional heating methods. eurjchem.comresearchgate.net

The resulting imidazo[4,5-b]pyridine scaffold can be further functionalized. For example, alkylation reactions on the nitrogen atoms of the imidazole ring (N1, N3, and N4 positions) lead to a variety of N-substituted derivatives. mdpi.com The regioselectivity of these alkylation reactions can be influenced by the reaction conditions and the nature of the alkylating agent. mdpi.com

Interactive Data Table: Synthesis of Imidazo[4,5-b]pyridine Derivatives from 2,3-Diamino-5-bromopyridine

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 5-bromopyridine-2,3-diamine | Benzaldehyde | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | EtOH, I₂, Reflux | mdpi.com |

| 5-bromopyridine-2,3-diamine | Substituted benzaldehydes | 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine | Microwave irradiation or conventional reflux | eurjchem.comresearchgate.net |

| 2,3-diamino-5-bromopyridine | Substituted benzaldehydes | 6-Bromo-2-aryl-1H-imidazo[4,5-b]pyridines | EtOH, Reflux | arkat-usa.orgresearchgate.net |

Formation of Pyrazino-Fused Heterocycles

The vicinal diamino groups of 2,3-diamino-5-bromopyridine make it an excellent precursor for the synthesis of pyrazino-fused heterocycles through cyclocondensation reactions with 1,2-dicarbonyl compounds. imedpub.comimedpub.com This reaction involves the condensation of the two amino groups with the two carbonyl functions of the dicarbonyl compound, accompanied by the elimination of two water molecules. imedpub.comimedpub.com

A notable example is the reaction of 2,3-diamino-5-bromopyridine with 5-chloroisatin (B99725) derivatives. imedpub.comimedpub.com This reaction, typically carried out in refluxing xylene, yields pyrido[2,3-b]pyrazine (B189457) structures. imedpub.comimedpub.com The resulting fused heterocyclic systems are of interest due to their potential biological activities. imedpub.comimedpub.com The reaction demonstrates good yields and purity, providing a straightforward route to complex heterocyclic scaffolds. imedpub.com This strategy has also been applied to the synthesis of other fused systems, such as pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines and bis(pyrazino[2′,3′:4,5]imidazole)-fused anthracenes. semanticscholar.orgdeepdyve.com

Preparation of (Arylimino)pyridine Analogues

The differential reactivity of the amino groups in 2,3-diamino-5-bromopyridine allows for regioselective derivatization. Specifically, the amino group at the 3-position is more nucleophilic than the one at the 2-position, enabling selective condensation with aldehydes under mild acidic conditions. arkat-usa.org

The reaction of 2,3-diamino-5-bromopyridine with one equivalent of a substituted benzaldehyde, using a catalytic amount of glacial acetic acid in methanol (B129727), leads to the regioselective formation of 2-amino-5-bromo-3-(benzylimino)pyridines. arkat-usa.org This selective condensation highlights the nuanced reactivity of the diamine precursor. In contrast, attempting a similar reaction with the non-brominated 2,3-diaminopyridine (B105623) often results in the formation of the fully cyclized imidazo[4,5-b]pyridine product. arkat-usa.org The resulting imino group in the (arylimino)pyridine analogues can be further reduced, for example with sodium cyanoborohydride, to yield the corresponding 2-amino-5-bromo-3-(benzylamino)pyridine derivatives. arkat-usa.org

General Functional Group Derivatization and Labeling

The amino groups and the bromine atom on the 2,3-diamino-5-bromopyridine ring serve as handles for a variety of functional group derivatizations and for the introduction of labels. The amino groups can undergo reactions such as acylation and sulfonylation. rsc.org For instance, the reaction with trifluoroacetyl enamine precursors can lead to the formation of pyrido[2,3-b] mdpi.comeurjchem.comdiazepinols. researchgate.net

The bromine atom at the 5-position is susceptible to nucleophilic substitution or can participate in metal-catalyzed cross-coupling reactions. rsc.org For example, copper-catalyzed amination reactions can selectively replace the halogen atom. rsc.org In di-halogenated pyridines, such as 2-bromo-5-iodopyridine, amination often occurs selectively at the more reactive C-I bond. rsc.org This differential reactivity allows for controlled, stepwise functionalization of the pyridine core. Such derivatization strategies are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies and for introducing reporter groups or labels for biological assays. google.com

Spectroscopic and Computational Characterization of 2,3 Diamino 5 Bromopyridine and Its Derivatives

Advanced Spectroscopic Analysis

Spectroscopic analysis is fundamental to confirming the identity and understanding the electronic and structural properties of 5-bromopyridine-2,3-diamine. Techniques such as NMR, FT-IR, and UV-Vis spectroscopy each provide unique and complementary information.

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The identity of commercial 2,3-Diamino-5-bromopyridine (B182523) is often confirmed with an authentic infrared spectrum. fishersci.co.uk While a detailed peak list for the parent compound is not specified in the surveyed literature, FT-IR has been instrumental in characterizing charge transfer and proton transfer complexes derived from it. researchgate.netresearchgate.netmdpi.com For instance, in the formation of a proton transfer complex, the disappearance of the donor's O-H stretching band and shifts in the amino group vibrations of the pyridine (B92270) ring provide clear evidence of the interaction. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. This technique is particularly useful for analyzing the formation of charge-transfer (CT) complexes, which often exhibit new, distinct absorption bands not present in the individual donor or acceptor molecules. researchgate.net While UV-Vis spectroscopy has been applied to investigate CT complexes formed between 2,3-Diamino-5-bromopyridine (as the electron donor) and various acceptors, specific data regarding the absorption maxima (λmax) for the free, uncomplexed 2,3-Diamino-5-bromopyridine molecule is not detailed in the available scientific literature. researchgate.netresearchgate.net

Structural Elucidation Techniques

X-ray diffraction techniques are the definitive methods for determining the precise arrangement of atoms in a crystalline solid, providing unequivocal structural proof and details on intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous data on the molecular structure of a compound. A recent study published in July 2024 successfully determined the crystal and molecular structure of 5-bromopyridine-2,3-diamine. researchgate.netresearchgate.net The analysis revealed that the compound crystallizes in the orthorhombic system within the P2₁2₁2₁ space group. researchgate.netresearchgate.net The crystallographic data, collected at a temperature of 100 K, provides precise unit cell dimensions and volume. researchgate.netresearchgate.net

The detailed crystallographic data for 5-bromopyridine-2,3-diamine is summarized in the table below. researchgate.netresearchgate.net

| Parameter | Value |

| Chemical Formula | C₅H₆BrN₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (No. 19) |

| a (Å) | 3.82640(10) |

| b (Å) | 8.7336(2) |

| c (Å) | 18.6007(3) |

| Volume (ų) | 621.60(2) |

| Z | 4 |

| Temperature (K) | 100(2) |

| R_gt(F) | 0.0184 |

| wR_ref(F²) | 0.0473 |

Morphological and Elemental Composition Analysis

The morphological and elemental characteristics of 2,3-diamino-5-bromopyridine and its derivatives are crucial for understanding their physical properties and purity. Techniques such as Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are instrumental in providing this information.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnifications. researchgate.net The process involves scanning a focused beam of electrons across a sample's surface. researchgate.net The interaction between the electrons and the sample generates various signals, including secondary electrons, backscattered electrons, and characteristic X-rays, which are collected to form an image. researchgate.netsnu.ac.kr SEM images provide a three-dimensional appearance, revealing details about the sample's surface texture, particle size, and shape. snu.ac.kr

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used in conjunction with SEM to determine the elemental composition of a sample. nanoscience.comrubiconscience.com.au When the electron beam from the SEM strikes the sample, it causes the emission of characteristic X-rays from the elements present. nanoscience.comrubiconscience.com.au Each element emits X-rays at a unique energy level, allowing for their identification. rubiconscience.com.au The EDX detector measures the energy and intensity of these X-rays to provide qualitative and quantitative elemental analysis. nanoscience.comjeol.com

For 3,5-diamino-2-bromopyridine, an EDX analysis would be expected to show peaks corresponding to Carbon (C), Nitrogen (N), and Bromine (Br), confirming the presence of these elements in the compound. The relative intensities of these peaks can provide information about the elemental ratios within the sample, serving as a confirmation of the compound's identity and purity. nanoscience.comcleancontrolling.com EDX is particularly useful for verifying the incorporation of bromine into the pyridine structure and for detecting any inorganic impurities. rdlab137.it Studies on related brominated pyridine derivatives and charge-transfer complexes have successfully employed EDX to confirm their elemental composition. mdpi.comresearchgate.net

Table 1: Expected Elemental Composition from EDX Analysis of this compound

| Element | Symbol | Expected Presence |

| Carbon | C | Yes |

| Nitrogen | N | Yes |

| Bromine | Br | Yes |

| Oxygen | O | Possible trace amounts |

| Hydrogen | H | Not detectable by EDX |

This table is illustrative and based on the expected elemental makeup of the compound. Actual results would depend on the purity of the sample.

Computational Chemistry and Theoretical Studies

Computational chemistry provides valuable insights into the electronic structure, reactivity, and properties of molecules, complementing experimental findings. Density Functional Theory (DFT) is a prominent method used for these investigations.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. acs.orgresearchgate.net DFT calculations have been widely applied to study pyridine and its derivatives to understand various properties. researchgate.netcore.ac.ukrsc.org These calculations can optimize molecular geometries, predict vibrational frequencies, and determine electronic properties. acs.orgmdpi.com

For substituted pyridines, DFT studies, often using functionals like B3LYP, help in understanding the effects of different substituents on the electronic and geometric parameters of the pyridine ring. researchgate.netrsc.orgmdpi.com For instance, research on various substituted pyridines has shown that DFT calculations can accurately predict how substituents influence electron density distribution and molecular geometry. researchgate.net In the case of brominated diaminopyridines, DFT would be instrumental in determining the most stable conformation, bond lengths, and bond angles, providing a theoretical basis for their observed chemical behavior. Studies on related molecules like 5-bromopyridine-2,3-diamine have utilized DFT to optimize molecular structures and calculate energies. mdpi.comresearchgate.net

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals (HOMO and LUMO), is key to understanding its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. rsc.orgrsc.org

For pyridine derivatives, DFT calculations are used to determine these electronic parameters. rsc.orgrsc.org Reactivity descriptors such as electronegativity, chemical hardness, and the global electrophilicity index can be derived from the HOMO and LUMO energies. core.ac.uk These descriptors provide a quantitative measure of the molecule's reactivity. Studies on substituted pyridines have shown a strong correlation between DFT-calculated energies (like LUMO energy) and experimental properties such as reduction potentials. core.ac.uk For this compound, the amino groups are expected to be electron-donating, influencing the electron density on the pyridine ring and affecting its reactivity towards electrophiles and nucleophiles. cymitquimica.comresearchgate.net

Table 2: Key Electronic and Reactivity Descriptors from DFT

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | Indicator of chemical reactivity and stability |

| Electronegativity | χ | Measure of the power of an atom to attract electrons |

| Chemical Hardness | η | Resistance to change in electron distribution |

| Global Electrophilicity Index | ω | Measure of electrophilic character |

This table outlines common descriptors obtained from DFT calculations to predict molecular reactivity.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map is a 3D plot of the electrostatic potential on the electron density surface of a molecule. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. mdpi.comresearchgate.net

For pyridine derivatives, MEP analysis can identify the most reactive sites. mdpi.comresearchgate.net In pyridine itself, the nitrogen atom is typically an electron-rich site. imperial.ac.uk In substituted pyridines, the MEP is influenced by the nature and position of the substituents. For this compound, the amino groups would increase the electron density on the ring, while the bromine atom would have an electron-withdrawing effect. cymitquimica.com MEP analysis of related compounds like 5-bromopyridine-2,3-diamine has shown that the nitrogen atoms of the pyridine ring and amino groups are electron-rich sites. researchgate.netresearchgate.net Such analysis helps in understanding intermolecular interactions and predicting the sites for protonation and hydrogen bonding. mdpi.comresearchgate.net

Applications in Advanced Chemical Research and Materials Science

Role as a Key Synthetic Intermediate

As a synthetic intermediate, 3,5-Diamino-2-bromopyridine offers multiple reactive sites that can be selectively functionalized. The amino groups can undergo a variety of reactions, including diazotization, acylation, and alkylation, while the bromo substituent is amenable to nucleophilic substitution or participation in cross-coupling reactions. This multi-functionality allows for the construction of diverse and complex molecular frameworks.

The structure of this compound serves as a robust starting point for multi-step organic syntheses. A notable example is its use in the synthesis of aminoglycoside mimetics. In a synthetic pathway, the related compound 2-chloro-3,5-dinitropyridine (B146277) is first reduced to 3,5-diaminopyridine. This diaminopyridine core can then be protected and subsequently hydrogenated under high pressure using a rhodium on carbon catalyst to yield a piperidine (B6355638) derivative. This transformation from an aromatic pyridine (B92270) to a saturated piperidine ring highlights its role in creating sp³-rich scaffolds from flat aromatic precursors. The presence of the bromo- and amino- groups on the this compound ring provides orthogonal chemical handles for building molecular complexity.

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Compounds derived from substituted diaminopyridines are crucial for creating libraries of compounds for biological screening.

A significant application is the synthesis of cis-3,5-diamino-piperidine (DAP), which is designed as a synthetic mimic of 2-deoxystreptamine (B1221613) (2-DOS), the core scaffold of many aminoglycoside antibiotics. The DAP scaffold retains the critical cis-1,3-diamine configuration of 2-DOS, which is essential for binding to ribosomal RNA (rRNA). By using 3,5-diaminopyridine derivatives as starting materials, researchers can access novel antibacterial compounds that target the bacterial ribosome, a proven and broadly validated target for antibiotics.

Table 1: Synthesis of a Key Biologically Relevant Scaffold Intermediate

| Starting Material Derivative | Key Transformation | Resulting Scaffold | Biological Relevance |

| Di-Boc protected 3,5-diaminopyridine | High-pressure hydrogenation (2200 psi, 5% Rh/C, 110 °C) | cis-3,5-diamino-piperidine (DAP) derivative | Mimic of 2-deoxystreptamine (2-DOS) core of aminoglycoside antibiotics |

| Data derived from a synthetic scheme for aminoglycoside mimetics. |

Halopyridines are a class of compounds with significant applications in the agrochemical industry, serving as key components in various herbicides, insecticides, and fungicides. While direct research citing this compound in the synthesis of specific commercial agrochemicals is not extensively documented, its structural motifs are highly relevant. The combination of a brominated pyridine ring and reactive amino groups makes it an attractive building block for creating novel active ingredients. The bromo group can be used to introduce other functional groups via cross-coupling reactions, a common strategy in the development of new agrochemicals, while the amino groups can be derivatized to tune the molecule's biological activity and physical properties.

Integration into Coordination Chemistry and Metal Complexes

The nitrogen atom of the pyridine ring and the two nitrogen atoms of the amino groups in this compound make it an excellent candidate for use as a ligand in coordination chemistry. It has the potential to act as a bidentate or tridentate ligand, binding to metal ions to form stable complexes with interesting electronic, magnetic, and structural properties.

Diamines and pyridine derivatives are widely used as ligands in the synthesis of transition metal complexes due to their ability to form stable chelate rings. Copper(II) complexes, in particular, are of significant interest due to their diverse applications in catalysis, materials science, and as biological mimics.

While studies on this compound itself are specific, research on structurally similar ligands like 2-amino-3,5-dihalopyridines provides insight into its potential. For example, families of bis(2-amino-3,5-dihalopyridinium)tetrahalocuprate(II) compounds have been synthesized and characterized. In these complexes, the protonated dihalopyridine acts as a counter-ion to the [CuX₄]²⁻ anion. The synthesis typically involves the reaction of the corresponding diaminohalopyridine with a copper(II) halide in an acidic solution. These compounds exhibit interesting magnetic properties, such as antiferromagnetic interactions, which are influenced by the specific halide atoms present.

Table 2: Characterization Data for a Related Copper(II) Complex Family

| Complex | Crystal Space Group | Geometry of Cu(II) Ion | Magnetic Interaction |

| (3,5-diCAPH)₂CuCl₄ | P-1 | Distorted square planar | Antiferromagnetic |

| (3,5-diCAPH)₂CuBr₄ | P2₁/n | Distorted tetrahedral | Antiferromagnetic |

| (3,5-diBAPH)₂CuCl₄ | P2₁/c | Distorted tetrahedral | Antiferromagnetic |

| (3,5-diBAPH)₂CuBr₄ | P2₁/n | Distorted tetrahedral | Antiferromagnetic |

| (3,5-diCAPH = 2-amino-3,5-dichloropyridinium; 3,5-diBAPH = 2-amino-3,5-dibromopyridinium) |

The way a multidentate ligand binds to a metal center is referred to as its coordination mode. For a ligand like this compound, several coordination modes are possible. It could act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and one of the amino groups (forming a five-membered chelate ring), or through the two amino groups (forming a six-membered chelate ring).

The study of different coordination modes is crucial for designing complexes with specific geometries and reactivities. For instance, in complexes of palladium(II) with cis,trans-1,3,5-triaminocyclohexane, a variety of coordination modes including bidentate chelation, 'head-to-head', and 'head-to-tail' cyclic arrangements have been observed, leading to mononuclear, dinuclear, and even hexanuclear cluster complexes. Similarly, pyrazolate ligands have been shown to exhibit multiple coordination modes in polynuclear palladium complexes. The specific mode of coordination for this compound would depend on factors such as the metal ion, the solvent system, and the presence of other coordinating anions. The inherent chirality and geometric constraints of the resulting complexes can lead to stereoselectivity, an important consideration in the development of asymmetric catalysts.

Development in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. This field includes the study of self-assembly and host-guest interactions.

Self-Assembly Processes and Molecular Assemblies

Self-assembly is the autonomous organization of components into structurally well-defined aggregates. While diaminopyridine derivatives are known to participate in such processes, often through hydrogen bonding, specific studies detailing the self-assembly behavior of this compound are not available in the current body of scientific literature. Research on isomers, such as 2,3-diamino-5-halogenopyridines, shows their capacity to form dimeric units and layered structures through various intermolecular interactions, but these findings cannot be directly extrapolated to this compound due to differences in the positioning of functional groups which critically influences molecular geometry and interaction patterns.

Host-Guest Interactions within Supramolecular Frameworks

Host-guest chemistry involves the binding of a "guest" molecule to a larger "host" molecule. This interaction is fundamental to many biological processes and has applications in areas like drug delivery and chemical sensing. A thorough review of published research indicates that there are currently no specific studies on the use of this compound as either a host or a guest molecule within supramolecular frameworks.

Emerging Applications

This section explores the role of the compound in novel and developing areas of chemical research.

Photocatalysis Research (e.g., in CO₂ Reduction via Covalent Organic Frameworks)

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with potential applications in catalysis. Research in this area often utilizes diamino-functionalized molecules as building blocks (monomers) to construct the framework. However, a review of the literature on COFs designed for photocatalytic applications, including CO₂ reduction, does not show any reported instances of this compound being used as a monomer. nih.govnih.gov The selection of building blocks is critical for the resulting COF's properties, and researchers have so far explored other diamino compounds, such as 2,6-diaminopyridine, in the synthesis of COFs for electrochemical sensing and other applications.

DNA Binding Studies for Molecular Interaction Analysis

The interaction of small molecules with DNA is a significant area of research, particularly for the development of new therapeutic agents. While numerous studies investigate the DNA binding properties of various pyridine derivatives and their metal complexes, there is no specific research available that details the DNA binding capabilities or molecular interaction analysis of this compound. Studies on the isomer 2,3-Diamino-5-bromopyridine (B182523) have shown it can form charge-transfer complexes that interact with DNA, but these results are specific to that isomer and its derivatives. researchgate.netresearchgate.net

Potential in Sensing Material Development

The unique chemical structure of diamino- and bromo-substituted pyridines suggests potential for their use in the development of chemical sensors. The amino groups can act as binding sites or signaling units. Despite this theoretical potential, there are no published studies that specifically report the application or development of this compound in the field of sensing materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3,5-Diamino-2-bromopyridine, and how can purity be ensured?

- Methodological Answer : A common approach involves bromination of a pyridine precursor under controlled conditions. For example, bromine can be added dropwise to a slurry of 2-amino-5-bromopyridine in fuming sulfuric acid at 0°C, followed by reflux and neutralization with NaOH. Purification via extraction (e.g., CH₂Cl₂) and vacuum concentration yields the product. Yield optimization (e.g., ~54% in analogous syntheses) requires precise stoichiometry and temperature control . Purity is validated using HPLC (>95% purity threshold) and NMR (to confirm substitution patterns) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry: -NMR identifies amine protons and bromine-induced deshielding, while -NMR resolves carbon environments. Mass spectrometry (MS) confirms molecular weight (e.g., via ESI-TOF). Cross-validation with IR spectroscopy ensures functional group integrity (N-H stretches at ~3300 cm) .

Advanced Research Questions

Q. How does the amino group influence regioselectivity during bromination of pyridine derivatives?

- Methodological Answer : The amino group acts as a strong ortho/para-directing group in electrophilic substitution. In acidic media (e.g., H₂SO₄), protonation of the pyridine nitrogen enhances electrophilic attack at positions activated by the amino group. Computational studies (DFT calculations) can map electron density to predict bromination sites. Experimental validation via competitive bromination of substituted pyridines is recommended .

Q. What mechanistic pathways explain side-product formation during bromination of this compound precursors?

- Methodological Answer : Over-bromination or di-substitution may occur due to excess Br₂ or prolonged reaction times. Kinetic studies (monitoring via TLC or in-situ IR) can identify intermediate species. Isotopic labeling (-amine) combined with MS/MS fragmentation helps trace reaction pathways .

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Contradictions often arise from polymorphic forms or residual solvents. Recrystallization in polar aprotic solvents (e.g., DMF/water) ensures consistent crystal packing. Differential Scanning Calorimetry (DSC) and powder XRD differentiate polymorphs. Cross-referencing with NIST databases (e.g., WebBook entry for analogous dibromopyridines) resolves spectral ambiguities .

Experimental Design & Data Analysis

Q. What strategies improve reproducibility in synthesizing this compound?

- Methodological Answer : Standardize reaction parameters:

- Temperature : Maintain ≤5°C during bromine addition to suppress side reactions.

- Workup : Neutralize acidic mixtures slowly (ice bath) to avoid exothermic degradation.

- Documentation : Report exact molar ratios, solvent batches, and stirring rates. Reproducibility audits using independent lab replicates are advised .

Q. How can researchers differentiate between positional isomers of di-brominated pyridines?

- Methodological Answer : Use 2D NMR techniques (e.g., - HSQC) to correlate proton and carbon shifts. X-ray crystallography provides definitive structural confirmation. Competitive Suzuki coupling with aryl boronic acids (testing reactivity at specific bromine sites) also distinguishes isomers .

Q. What stability challenges arise when storing this compound, and how are they mitigated?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Periodic FT-IR checks detect amine oxidation (appearance of C=N stretches). Degradation kinetics can be modeled via accelerated stability studies (elevated temperatures/humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.